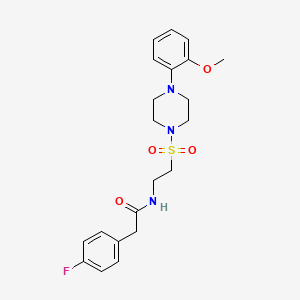![molecular formula C19H16ClN3O3 B2543772 N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 329779-15-9](/img/structure/B2543772.png)
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide, or CNPN, is a synthetic compound that has been studied for its potential applications in scientific research. CNPN is a member of the nitrophenyl amide family, which are compounds containing the nitrophenyl moiety combined with an amide functional group. This compound has been used in a variety of research areas, including biochemistry, physiology, and drug discovery.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Study
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide and its derivatives have been extensively studied for their potential in various chemical synthesis processes and molecular studies. For instance, the synthesis of specific acetamide derivatives and their potential as anti-HIV drugs were examined, highlighting the importance of these compounds in medicinal chemistry. The study utilized density functional theory (DFT) to analyze the local molecular properties and reactivity of these derivatives, indicating their potential as anti-HIV drugs due to specific structural features, such as bromophenyl and nitrophenyl substitutions (Oftadeh, Mahani, & Hamadanian, 2013).
Antibacterial and Anticancer Research
Furthermore, the compound and its related structures have been part of studies focusing on antibacterial and anticancer activities. Novel synthesis pathways and characterization of these compounds have led to the discovery of their antibacterial properties. Additionally, the evaluation of their anticancer activity has been a significant area of research, showcasing the compound's potential in developing new treatments (Karna, 2019). The synthesized acetamide derivatives have also shown promising results as potential anticancer, anti-inflammatory, and analgesic agents, indicating their versatile applications in medical research (Rani, Pal, Hegde, & Hashim, 2014).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(naphthalen-1-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-17-9-8-15(10-18(17)23(25)26)22-19(24)12-21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,21H,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDVYFQKWXUCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2543689.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)propionamide](/img/structure/B2543690.png)
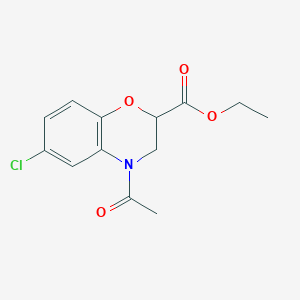
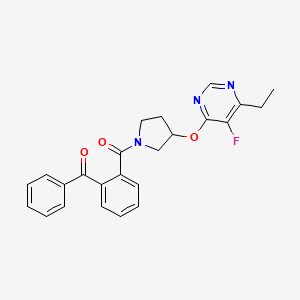
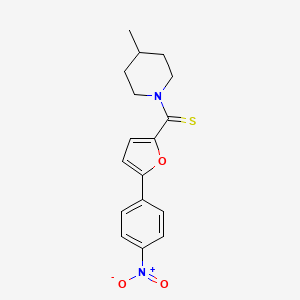
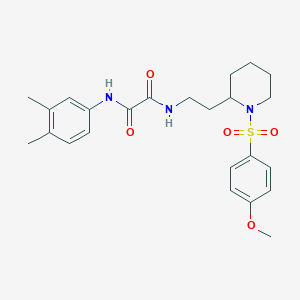

![3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2543698.png)
![2-Chloro-N-[[3-(4-methylpiperazine-1-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]pyridine-4-carboxamide](/img/structure/B2543702.png)
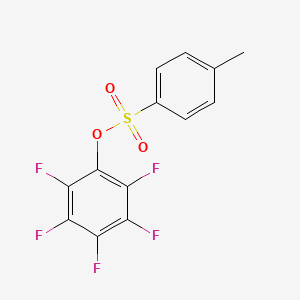
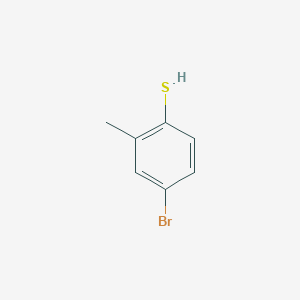
![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)
![2-chloro-N-[4-(ethanesulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B2543711.png)
